ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate
Description
Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by:
- Core structure: A 1H-imidazole ring substituted at positions 1, 2, and 4.
- Substituents: Position 1: A 2-(4-fluorophenyl)-2-hydroxyethyl group, introducing both aromatic (4-fluorophenyl) and hydrophilic (hydroxyl) properties. Position 4: An ethyl carboxylate (COOEt) ester, contributing to lipophilicity and metabolic stability.
- Molecular formula: C₁₅H₁₈FN₄O₄.
- Molecular weight: 337.33 g/mol.
This compound shares structural motifs with pharmacologically active imidazoles, such as LXRβ agonists (e.g., compounds in ) and kinase inhibitors, though its specific biological activity remains uncharacterized in the provided data .
Properties
IUPAC Name |
ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-hydroxyethyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c1-2-23-15(22)11-7-19(14(18-11)13(17)21)8-12(20)9-3-5-10(16)6-4-9/h3-7,12,20H,2,8H2,1H3,(H2,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDJGKZQPLSWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)N)CC(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted imidazole derivatives .
Scientific Research Applications
Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The fluorophenyl group enhances its binding affinity, while the hydroxyethyl group contributes to its solubility and bioavailability .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key features of the target compound with structurally related imidazole derivatives:
Key Observations
Halogenated analogs (e.g., bromo, chloro in and ) exhibit higher lipophilicity, which may enhance target binding but reduce solubility .
Biological Implications :
- The 4-fluorophenyl group is a common motif in CNS-active drugs due to its metabolic stability and moderate electronegativity .
- Compounds with trifluoromethyl groups (e.g., ) show enhanced resistance to oxidative metabolism .
Synthetic Accessibility :
Biological Activity
Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C16H19FN4O3
- SMILES Notation :
CC(=O)N1C(=C(N(C)C)C(=O)N(C)C)C(C(C)C)=C(C)C
The compound exhibits biological activity primarily through its interaction with various biological targets, including:
- G-Protein Coupled Receptors (GPCRs) : Research indicates that imidazole derivatives can modulate GPCR pathways, influencing processes such as neurotransmitter release and vascular tone regulation .
- Monoamine Oxidase Inhibition : this compound may act as an allosteric modulator on monoamine oxidase B, impacting neurotransmitter metabolism .
In Vitro Studies
- Antioxidant Activity : Studies have shown that imidazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cellular models.
- Anti-inflammatory Effects : this compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases.
In Vivo Studies
Several animal studies have evaluated the pharmacological effects of this compound:
- Cardiovascular Effects : In rodent models, the compound has been shown to reduce blood pressure and improve endothelial function, likely through its action on GPCRs involved in vascular regulation.
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Antihypertensive Properties
A study conducted on hypertensive rats demonstrated that administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was attributed to enhanced nitric oxide availability and reduced sympathetic tone.
Case Study 2: Neuroprotection in Alzheimer's Model
In a transgenic mouse model of Alzheimer's disease, treatment with the compound led to improved cognitive function and reduced amyloid plaque formation. This suggests a neuroprotective role, possibly through modulation of cholinergic signaling pathways.
Data Table: Summary of Biological Activities
| Biological Activity | In Vitro Evidence | In Vivo Evidence |
|---|---|---|
| Antioxidant | Yes | Yes |
| Anti-inflammatory | Yes | Yes |
| Cardiovascular protection | No | Yes |
| Neuroprotection | Yes | Yes |
Q & A
Q. What are the optimal synthetic routes for ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of imidazole derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via:
- Step 1 : Formation of the imidazole core using glyoxal, ammonium acetate, and substituted amines under acidic conditions .
- Step 2 : Introduction of the fluorophenyl-hydroxyethyl group via nucleophilic substitution or alkylation (e.g., using 2-fluoroethyl bromide with a base like K₂CO₃) .
- Step 3 : Esterification or carboxylation to introduce the ethyl ester and aminocarbonyl groups .
Optimization strategies include: - Catalyst Selection : Switching from Pd/C to Raney nickel to avoid dehalogenation during hydrogenation .
- Solvent and Temperature : Using ethanol over water and maintaining 45°C for cyclization to improve yields (88% achieved in similar syntheses) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key characterization methods include:
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; hydroxyethyl protons at δ 3.5–4.0 ppm) .
- IR : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure (monoclinic system, P21/n space group) to confirm stereochemistry, as done for analogous imidazoles .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for imidazole derivatives like this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or enzyme inhibition profiles may arise from:
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength). Standardize protocols using reference inhibitors .
- Structural Analogues : Compare activity across derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Phase 1 (Lab) :
- Hydrolysis/Photolysis : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to assess degradation pathways .
- Soil Sorption : Measure log Koc using batch equilibrium tests .
- Phase 2 (Field) :
- Use randomized block designs with split plots to evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .
Q. How can researchers integrate computational and experimental data to refine the compound’s mechanism of action?
- Methodological Answer :
- MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to study conformational stability in enzyme active sites .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities and compare with experimental IC₅₀ values .
- In Vitro Validation : Perform alanine-scanning mutagenesis on target enzymes (e.g., kinases) to confirm critical residues identified computationally .
Data Analysis & Contradictions
Q. How should researchers address conflicting solubility or stability data in literature?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., PBS buffer, 25°C) .
- Advanced Analytics : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility .
- Meta-Analysis : Pool data from multiple studies (e.g., Web of Science, PubMed) and apply statistical models (e.g., ANOVA) to identify outliers .
Q. What strategies mitigate synthetic byproducts during scale-up?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline FTIR or HPLC to monitor reaction progress and detect intermediates/byproducts .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
